3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
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Overview
Description
3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid: is an organic compound that features a benzoic acid core substituted with an amino group and a piperidine-1-carbonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes:
Formation of the benzoic acid core: This can be achieved through the nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.
Introduction of the piperidine-1-carbonyl group: This step often involves the use of piperidine and a suitable acylating agent to form the piperidine-1-carbonyl moiety.
Coupling reactions: The final step involves coupling the piperidine-1-carbonyl phenyl group with the benzoic acid core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology Medicine : Investigated for its potential as a pharmacophore in drug design. Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine-1-carbonyl group can enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
- 3-Amino-5-[4-(morpholine-1-carbonyl)phenyl]benzoic acid
- 3-Amino-5-[4-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Uniqueness: : 3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the presence of the piperidine-1-carbonyl group, which can confer specific binding properties and reactivity compared to other similar compounds with different substituents.
Properties
IUPAC Name |
3-amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c20-17-11-15(10-16(12-17)19(23)24)13-4-6-14(7-5-13)18(22)21-8-2-1-3-9-21/h4-7,10-12H,1-3,8-9,20H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMIGIWLMGBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692280 |
Source
|
Record name | 5-Amino-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-69-8 |
Source
|
Record name | 5-Amino-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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